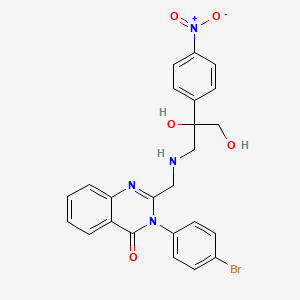
4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-, ®- is a complex organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and pharmaceutical applications. This particular compound features a quinazolinone core substituted with a bromophenyl group and a dihydroxy-nitrophenyl-propylamino moiety, making it a molecule of interest in medicinal chemistry and drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone derivatives typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives (anthranilic acid derivatives). For this specific compound, the synthetic route may include the following steps:
Amidation: Coupling of anthranilic acid derivatives with the appropriate acid chloride to generate substituted anthranilates.
Cyclization: Treatment of the substituted anthranilates with acetic anhydride under reflux to afford benzoxazin-4-ones.
Formation of Quinazolinone: Treatment of benzoxazinones with ammonia solution to yield the quinazolinone derivatives.
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone derivatives undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions at the aromatic ring.
Mannich Reaction: Formation of β-amino carbonyl compounds through the reaction with formaldehyde and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Mannich Reaction: Typically involves formaldehyde, secondary amines, and acidic or basic catalysts.
Major Products
The major products formed from these reactions include various substituted quinazolinones with potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties .
科学研究应用
4(3H)-Quinazolinone derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for their interactions with biological macromolecules and their effects on cellular processes.
Medicine: Investigated for their potential as therapeutic agents in treating cancer, bacterial infections, and inflammatory diseases.
Industry: Utilized in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 4(3H)-Quinazolinone derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These compounds can inhibit enzyme activity, modulate receptor function, and interfere with cellular signaling pathways. The exact molecular targets and pathways depend on the specific structure and functional groups of the quinazolinone derivative .
相似化合物的比较
Similar Compounds
- 2-Substituted-4(3H)-quinazolinones
- 3-Substituted-4(3H)-quinazolinones
- 2,3-Disubstituted-4(3H)-quinazolinones
Uniqueness
4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-, ®- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the bromophenyl and dihydroxy-nitrophenyl-propylamino groups enhances its potential as a therapeutic agent and its versatility in chemical synthesis .
属性
CAS 编号 |
84138-22-7 |
|---|---|
分子式 |
C24H21BrN4O5 |
分子量 |
525.4 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)-2-[[[2,3-dihydroxy-2-(4-nitrophenyl)propyl]amino]methyl]quinazolin-4-one |
InChI |
InChI=1S/C24H21BrN4O5/c25-17-7-11-18(12-8-17)28-22(27-21-4-2-1-3-20(21)23(28)31)13-26-14-24(32,15-30)16-5-9-19(10-6-16)29(33)34/h1-12,26,30,32H,13-15H2 |
InChI 键 |
JQQNIHLLRBDHBI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CNCC(CO)(C3=CC=C(C=C3)[N+](=O)[O-])O)C4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


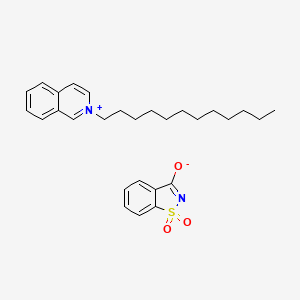
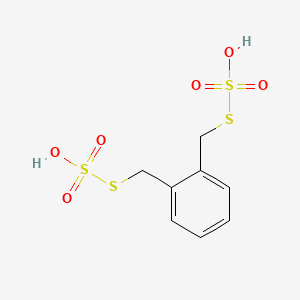
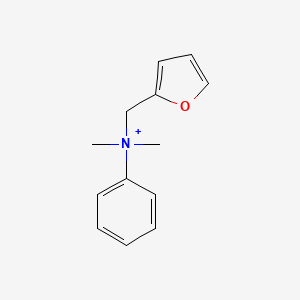
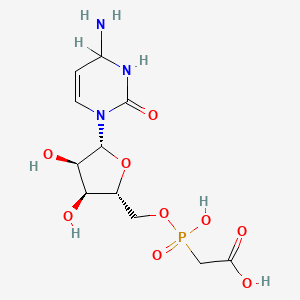
![1-[(Sulphonatophenyl)methyl]pyridinium](/img/structure/B12797506.png)
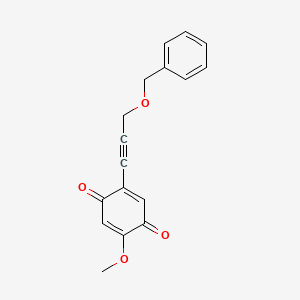
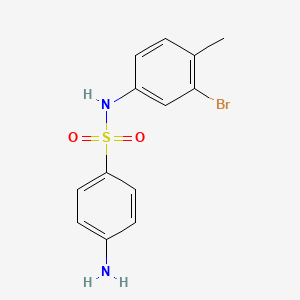
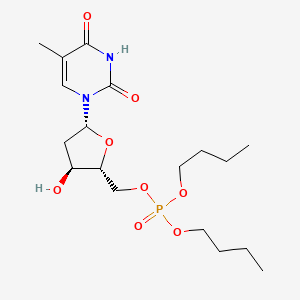

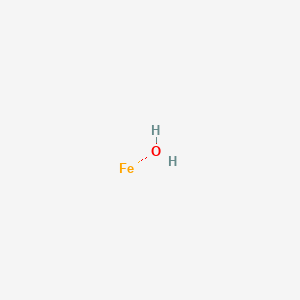
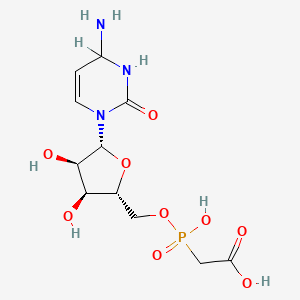
![[(1S,2R,3R)-2-(hydroxymethyl)-3-[6-(methylamino)purin-9-yl]cyclobutyl]methanol](/img/structure/B12797547.png)


